(1R,2R)-2-fluoro-N-heptylcyclopentan-1-amine
Overview
Description
(1R,2R)-2-fluoro-N-heptylcyclopentan-1-amine is a chiral amine compound with a cyclopentane ring substituted with a fluorine atom and an N-heptyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-fluoro-N-heptylcyclopentan-1-amine typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Fluorination: Introduction of the fluorine atom at the 2-position of the cyclopentane ring can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
N-Heptylation: The N-heptyl group can be introduced via nucleophilic substitution reactions using heptyl halides (e.g., heptyl bromide) and an appropriate amine precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-fluoro-N-heptylcyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or amine positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Heptyl halides (e.g., heptyl bromide), fluorinating agents (e.g., DAST, Selectfluor)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(1R,2R)-2-fluoro-N-heptylcyclopentan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including chiral compounds.
Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties, such as polymers or liquid crystals.
Biological Studies: It can be used in studies investigating the effects of fluorinated amines on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (1R,2R)-2-fluoro-N-heptylcyclopentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds. The N-heptyl group provides hydrophobic interactions that can further stabilize the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-fluorocyclopentan-1-amine: Lacks the N-heptyl group, making it less hydrophobic.
(1R,2R)-N-heptylcyclopentan-1-amine: Lacks the fluorine atom, resulting in different binding properties.
(1R,2R)-2-chloro-N-heptylcyclopentan-1-amine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and binding characteristics.
Uniqueness
(1R,2R)-2-fluoro-N-heptylcyclopentan-1-amine is unique due to the presence of both the fluorine atom and the N-heptyl group, which confer distinct physicochemical properties and biological activities. The combination of these substituents allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(1R,2R)-2-fluoro-N-heptylcyclopentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24FN/c1-2-3-4-5-6-10-14-12-9-7-8-11(12)13/h11-12,14H,2-10H2,1H3/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNTUMPTZAOKKV-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC1CCCC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCN[C@@H]1CCC[C@H]1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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